DL-threo-Droxidopa-d3

Description

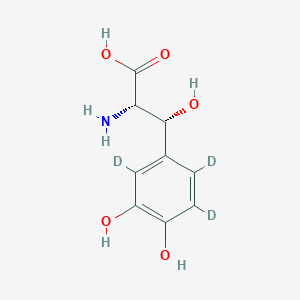

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NO5 |

|---|---|

Molecular Weight |

216.21 g/mol |

IUPAC Name |

(2S,3R)-2-amino-3-hydroxy-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1/i1D,2D,3D |

InChI Key |

QXWYKJLNLSIPIN-PZQPUFAOSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[C@H]([C@@H](C(=O)O)N)O)[2H])O)O)[2H] |

Canonical SMILES |

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Enrichment Strategies for Dl Threo Droxidopa D3

Retrosynthetic Analysis of DL-threo-Droxidopa-d3

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, more readily available precursors. For this compound, a primary disconnection strategy involves the Cα-Cβ bond of the serine side chain. This approach is characteristic of β-hydroxy-α-amino acid synthesis and points to an aldol-type condensation as the key bond-forming step.

This retrosynthetic pathway identifies two primary building blocks: a glycine (B1666218) equivalent and a deuterated 3,4-dihydroxybenzaldehyde (B13553) (also known as protocatechualdehyde-d3). The deuterated aldehyde serves as the carrier of the isotopic label, ensuring its incorporation into the aromatic ring of the final product. This strategy is advantageous as it allows for the synthesis or procurement of the deuterated starting material, providing precise control over the location and number of deuterium (B1214612) atoms. The subsequent condensation with a glycine synthon, followed by necessary deprotection steps, completes the synthesis. This approach is generally favored over alternatives due to its convergence and the well-established chemistry for aldol (B89426) reactions involving amino acid precursors.

Stereoselective Synthesis Pathways for the threo-Diastereomer of Droxidopa-d3

Achieving the correct relative stereochemistry between the Cα and Cβ chiral centers is paramount in the synthesis of Droxidopa (B1670964). The desired threo configuration can be favored over the erythro isomer through careful selection of reaction conditions, often exploiting principles of kinetic versus thermodynamic control. youtube.comudel.edu

In the context of the aldol condensation between a glycine derivative and an aldehyde, the threo diastereomer is often the thermodynamically more stable product. This stability arises from reduced steric interactions in the staggered conformation where the large phenyl and carboxylate groups are anti-periplanar. Therefore, reaction conditions that allow for equilibration, such as the use of a weaker base or higher temperatures, can favor the formation of the threo product. reddit.commasterorganicchemistry.com Conversely, kinetic conditions (e.g., strong, bulky bases like LDA at low temperatures) may favor the anti (or erythro) product, which is formed more rapidly. masterorganicchemistry.comnih.gov

Enzymatic methods offer a powerful alternative for achieving high stereoselectivity. L-threonine (B559522) aldolases (LTAs) can catalyze the condensation of glycine with benzaldehyde (B42025) derivatives to produce β-hydroxy-α-amino acids with high diastereoselectivity and enantioselectivity, typically yielding the L-threo isomer. jiangnan.edu.cnnih.govemerging-researchers.org For the synthesis of a DL-threo racemic mixture, a non-enzymatic, thermodynamically controlled chemical approach is often more direct.

Deuteration Techniques and Control of Isotopic Purity in this compound Synthesis

The incorporation of deuterium is a critical phase of the synthesis, requiring methods that are both efficient and precise to ensure high isotopic enrichment at the desired positions.

The most straightforward method for synthesizing this compound is to begin with a pre-labeled starting material, such as deuterated 3,4-dihydroxybenzaldehyde. rsc.org This precursor can be synthesized via hydrogen isotope exchange (HIE) on the unlabeled aldehyde. Aromatic rings activated by hydroxyl groups are amenable to acid- or base-catalyzed HIE. rsc.orgmdpi.com Heating the aldehyde in deuterium oxide (D₂O) with a catalytic amount of a deuterated acid (e.g., D₂SO₄) or base can facilitate the exchange of aromatic protons for deuterium. rsc.orgrsc.org

Alternatively, late-stage HIE can be performed on a Droxidopa precursor or a protected version of the final molecule. x-chemrx.com Metal-catalyzed HIE, using catalysts like palladium on carbon (Pd/C) with D₂O or D₂ gas, is an effective method for labeling aromatic systems. nih.gov The choice of deuterium source and catalyst depends on the desired labeling pattern and the compatibility with other functional groups in the molecule. acs.org

Once deuterium atoms are incorporated, it is crucial to prevent their unintentional removal (back-exchange) during subsequent synthetic steps and purification. nih.gov Back-exchange is particularly a risk under conditions that promote H/D exchange, such as the presence of protic solvents (H₂O, alcohols) in combination with acid or base catalysis. nih.govacs.org

Strategies to maintain isotopic integrity include:

Late-Stage Deuteration: Introducing the label as late as possible in the synthetic sequence minimizes the number of steps where back-exchange can occur. x-chemrx.com

Use of Aprotic Solvents: Conducting subsequent reactions and work-up procedures in aprotic solvents (e.g., THF, dichloromethane, acetonitrile) wherever feasible.

Careful pH Control: During work-up and purification, maintaining a pH near neutral (or the pH of minimum exchange, typically around 2.5 for amides) can slow the rate of exchange for certain positions. nih.govnih.gov

Anhydrous Conditions: Using anhydrous reagents and solvents prevents the introduction of protic hydrogen sources.

Low-Temperature Processing: Performing purification steps like chromatography at reduced temperatures can significantly slow the rate of back-exchange. nih.gov

The isotopic purity and position of the label are typically confirmed using mass spectrometry, which detects the mass increase, and Nuclear Magnetic Resonance (NMR) spectroscopy, which can quantify the degree of deuteration at specific sites. acs.org

Purification and Isolation Protocols for Research-Grade this compound

The purification of this compound must address the separation of the desired product from starting materials, reagents, and, most importantly, the undesired erythro diastereomer. As an amino acid, Droxidopa is a polar, zwitterionic compound, which dictates the applicable purification methods.

Crystallization: Fractional crystallization is a highly effective technique for separating diastereomers and purifying the final product on a larger scale. The process often involves forming a salt (e.g., a hydrochloride salt) to modify the compound's solubility properties. google.com The choice of solvent or solvent system is critical for achieving efficient separation.

Chromatography: For research-grade material requiring very high purity, chromatographic methods are employed.

Ion-Exchange Chromatography: This method is well-suited for amino acids, separating molecules based on their net charge at a given pH.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): While challenging for highly polar compounds, RP-HPLC can be used to separate diastereomers, often with the aid of ion-pairing agents or by using columns designed for polar analytes.

Chemical Purification: Some methods may include a chemical treatment step to remove specific impurities. For instance, treatment with a mild reducing agent like sodium borohydride (B1222165) has been reported to reduce reactive aldehyde impurities that may form during synthesis or storage. nih.govresearchgate.net

The final purity is typically assessed by HPLC, which can resolve the diastereomers, and confirmed by NMR and mass spectrometry to verify the structure and isotopic enrichment.

Scale-Up Considerations for Laboratory and Preclinical Research Needs

Transitioning the synthesis of this compound from a laboratory (milligram) scale to a preclinical (gram to kilogram) scale introduces several challenges that must be addressed to ensure the process is safe, efficient, and reproducible. globalchemlab.orgscripps.edu

Key considerations include:

Process Safety: Reactions involving hazardous reagents (e.g., strong acids, bases, or flammable solvents) require rigorous safety protocols and specialized equipment for large-scale operations.

Thermal Management: The heat generated or absorbed by chemical reactions (exotherms and endotherms) is much more significant on a larger scale. Proper reactor design is needed to ensure adequate temperature control and prevent runaway reactions.

Purification Method: Purification techniques that are practical on a small scale, such as preparative HPLC, are often not economically viable for large quantities. Scalable methods like crystallization and filtration are strongly preferred. globalchemlab.org

Waste Management: The volume of chemical waste generated increases significantly with scale. Efficient and environmentally responsible waste disposal protocols are essential. acs.org

Regulatory Compliance: For preclinical research, the synthesis must be well-documented, and the final product must meet stringent purity specifications as defined by regulatory guidelines.

Advanced Analytical Characterization and Quantification of Dl Threo Droxidopa D3

Development and Validation of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for DL-threo-Droxidopa-d3

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone for quantifying Droxidopa (B1670964) in biological samples, with this compound playing the ideal role of an internal standard. The development of such methods requires meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Effective chromatographic separation is essential to distinguish the analyte from endogenous matrix components and ensure reliable quantification. For Droxidopa and its deuterated internal standard, various reversed-phase and hydrophilic interaction liquid chromatography (HILIC) methods have been developed.

A common approach involves using a C18 or similar reversed-phase column with a gradient elution. mdpi.comlatrobe.edu.au The mobile phase typically consists of an aqueous component with an acid modifier, such as formic acid, and an organic solvent like acetonitrile (B52724) or methanol. The acidic modifier aids in protonating the analyte, which improves peak shape and ionization efficiency. mdpi.com

A critical consideration when using deuterated standards is the potential for chromatographic shifts, known as the isotopic effect. researchgate.net Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography due to subtle differences in intermolecular interactions. nih.gov While this shift is often minimal, it must be accounted for during method development to ensure proper integration and quantification. The optimization process involves adjusting the mobile phase composition, gradient slope, and column temperature to achieve baseline separation of the analyte from interfering peaks while ensuring the deuterated standard co-elutes as closely as possible with the unlabeled analyte to compensate for matrix effects effectively.

Interactive Table: Example LC-MS/MS Chromatographic Parameters

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Hypurity advance, 4.6x50mm, 5µm | Acquity UPLC™ BEH Amide, 2.1x50mm, 1.7µm |

| Mobile Phase A | 0.1% Formic Acid in Water | Ammonium formate (B1220265) buffer with Formic Acid |

| Mobile Phase B | Methanol | Acetonitrile |

| Elution Type | Isocratic (20:80 A:B) | Gradient |

| Flow Rate | Not Specified | Not Specified |

| Column Temperature | Ambient | 30 °C |

Tandem mass spectrometry provides exceptional selectivity and sensitivity for detecting this compound. The analysis is typically performed in positive ion mode using electrospray ionization (ESI). The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).

For Droxidopa, the protonated molecule [M+H]+ is observed at a mass-to-charge ratio (m/z) of approximately 214.3. sphinxsai.comscispace.com For this compound, the precursor ion is shifted by three mass units to m/z 217.3, corresponding to the three deuterium (B1214612) atoms.

The fragmentation of Droxidopa primarily involves the neutral loss of formic acid (HCOOH, 46 Da) and a subsequent loss of ammonia (B1221849) (NH3, 17 Da), or a direct loss of the amino acid side chain functionality. A common and sensitive transition for Droxidopa is from m/z 214.3 to m/z 152.1. sphinxsai.comscispace.com This major product ion corresponds to the dihydroxytropylium ion, a stable fragment. It is expected that this compound follows an analogous fragmentation pathway. If the deuterium labels are on the phenyl ring or another part of the core structure that is retained in the fragment, the product ion would also be shifted. However, if the deuterium atoms are on a part of the molecule that is lost during fragmentation, the product ion may be the same as the unlabeled compound. The knowledge of fragmentation pathways is crucial for selecting specific and robust MRM transitions. nih.gov

Interactive Table: Representative MRM Transitions for Droxidopa and its Deuterated Analog

| Compound | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Collision Energy (V) |

|---|---|---|---|

| Droxidopa | 214.3 | 152.1 | 12 |

| This compound | 217.3 | 152.1 or 155.1* | ~12 |

*Product ion depends on the position of the deuterium labels.

When analyzing biological samples such as plasma or urine, endogenous components like phospholipids, salts, and proteins can co-elute with the analyte and interfere with the ionization process in the mass spectrometer. nih.gov This phenomenon, known as the matrix effect, can cause either ion suppression or enhancement, leading to inaccurate and imprecise results. nih.gov

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most effective strategy to mitigate matrix effects. nih.gov Because this compound is chemically identical to the analyte, it exhibits nearly identical chromatographic behavior and ionization efficiency. Any ion suppression or enhancement experienced by the analyte will be mirrored by the SIL-IS. nih.gov By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect is normalized, leading to highly accurate and reliable quantification. nih.gov While other compounds like Levodopa (B1675098) have been used as internal standards for Droxidopa, they cannot compensate for analyte-specific matrix effects as effectively as a co-eluting SIL-IS. sphinxsai.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, but it is generally reserved for compounds that are thermally stable and volatile. Droxidopa, being an amino acid, is non-volatile. Therefore, to analyze this compound by GC-MS, a chemical derivatization step is necessary to convert it into a volatile and thermally stable analog. mdpi.com

Common derivatization strategies for amino acids include silylation or acylation. For example, reacting the molecule with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogen atoms on the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups. This process increases the volatility and thermal stability of the compound, making it suitable for GC analysis.

The GC-MS method would involve:

Extraction: Isolating the analyte and internal standard from the biological matrix.

Derivatization: Reacting the dried extract with a suitable agent (e.g., BSTFA) at an elevated temperature.

GC Separation: Injecting the derivatized sample onto a GC column (e.g., a non-polar Rtx-5MS) where separation occurs based on boiling point and interaction with the stationary phase. nih.gov

MS Detection: The separated derivatives are then ionized (typically by electron ionization) and fragmented, producing a characteristic mass spectrum that can be used for identification and quantification.

This approach, while more complex than LC-MS/MS due to the derivatization step, can offer high chromatographic resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity Assessment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules. For this compound, NMR is used to confirm that the core structure is correct and to verify the position and extent of deuterium incorporation.

While ¹H NMR can infer the location of deuterium by observing the disappearance of a proton signal, Deuterium NMR (²H-NMR) provides direct and unequivocal evidence of deuteration. nih.gov This technique directly observes the deuterium nuclei. A ²H-NMR spectrum of this compound will show a signal at the chemical shift corresponding to the location of the deuterium atoms. researchgate.net This confirms not only the successful incorporation of deuterium but also its precise location within the molecular structure, which is critical for its function as an internal standard. The narrow line widths of deuterium signals from rapidly rotating groups can also provide information about the molecular dynamics. nih.gov

Carbon-13 NMR (¹³C-NMR) for Metabolic Tracing Applications

The isotopic labeling of drug molecules is a powerful technique in metabolic research, enabling the elucidation of metabolic pathways and the quantification of drug metabolites. This compound, a deuterated form of Droxidopa, serves as a valuable tool in such studies. While deuterium labeling is primarily detected by mass spectrometry, the incorporation of stable isotopes like deuterium can influence the chemical environment of adjacent carbon atoms, leading to subtle but measurable shifts in their ¹³C-NMR spectra.

In the context of metabolic tracing, this compound can be administered to biological systems, and its metabolic fate can be tracked by analyzing biological samples (e.g., plasma, urine, tissue extracts) using a combination of analytical techniques, including ¹³C-NMR. The deuterium atoms on the phenyl ring of this compound provide a unique isotopic signature. As the parent compound is metabolized, these deuterium atoms are retained in the resulting metabolites, allowing them to be distinguished from their endogenous, non-deuterated counterparts.

The primary metabolic pathway of Droxidopa involves its conversion to norepinephrine (B1679862) by the enzyme L-aromatic amino acid decarboxylase. Other significant metabolic routes include O-methylation to 3-O-methyldopa (3-OMD) and conversion to 3,4-dihydroxyphenylacetaldehyde. By utilizing this compound, researchers can trace the incorporation of the deuterated phenyl group into these various metabolites.

While direct ¹³C-NMR analysis of complex biological matrices can be challenging due to sensitivity and resolution limitations, it can provide invaluable structural information about the metabolites formed. High-resolution NMR, often coupled with sample pre-purification and concentration steps, can help in identifying the specific carbon atoms adjacent to the deuterium labels and confirming the structure of novel metabolites. The expected ¹³C-NMR chemical shifts for the core structure of Droxidopa would be altered by the presence of deuterium, providing a spectral fingerprint for the labeled compounds.

Interactive Data Table: Predicted ¹³C-NMR Chemical Shift Ranges for Key Carbon Atoms in Droxidopa

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| C1 (Carboxyl) | 170-175 | Generally less affected by ring deuteration. |

| C2 (Alpha-carbon) | 55-60 | May experience minor shifts due to proximity to the phenyl group. |

| C3 (Beta-carbon) | 70-75 | May experience minor shifts due to proximity to the phenyl group. |

| C4 (Aromatic C-H) | 115-125 | Deuteration at adjacent positions can cause isotopic shifts. |

| C5 (Aromatic C-H) | 115-125 | Deuteration at adjacent positions can cause isotopic shifts. |

| C6 (Aromatic C-H) | 115-125 | Deuteration at adjacent positions can cause isotopic shifts. |

| C7 (Aromatic C-OH) | 140-145 | Chemical shift is sensitive to the electronic environment. |

| C8 (Aromatic C-OH) | 140-145 | Chemical shift is sensitive to the electronic environment. |

| C9 (Aromatic C-beta) | 128-132 | Directly attached to the side chain. |

Note: These are predicted ranges for the unlabeled compound. The presence of deuterium in this compound would cause slight upfield shifts for the directly attached carbons and smaller shifts for carbons further away.

Chiral Chromatography Techniques for Stereoisomeric Purity Assessment of this compound

Droxidopa has two chiral centers, leading to four possible stereoisomers. The pharmacologically active isomer is the L-threo form. Therefore, ensuring the stereoisomeric purity of this compound is critical for its use as a reference standard and in research applications. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is the method of choice for separating and quantifying stereoisomers.

The assessment of stereoisomeric purity involves developing a chromatographic method that can resolve the DL-threo enantiomers from the other potential stereoisomers (L-erythro and D-erythro). This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the chiral separation of pharmaceutical compounds.

A typical chiral HPLC method for the analysis of this compound would involve the following:

Chiral Column: A column packed with a suitable chiral stationary phase, for instance, a cellulose or amylose-based CSP.

Mobile Phase: A mixture of organic solvents (e.g., hexane, ethanol, isopropanol) and additives (e.g., trifluoroacetic acid, diethylamine) to optimize the separation. The choice of mobile phase is crucial for achieving good resolution and peak shape.

Detection: UV detection is commonly used for the quantification of Droxidopa and its isomers, typically at a wavelength where the compound exhibits strong absorbance. Mass spectrometry (MS) can also be coupled with HPLC (LC-MS) for enhanced sensitivity and selectivity, which is particularly useful for analyzing samples from biological matrices.

Method validation is a critical aspect of ensuring the reliability of the chiral purity assessment. This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness according to established guidelines.

Interactive Data Table: Illustrative Chiral HPLC Method Parameters for Droxidopa Isomer Separation

| Parameter | Condition | Rationale |

| Column | Chiralpak® AD-H or similar amylose-based CSP | Known to be effective for separating a wide range of chiral compounds, including amino acids and their derivatives. |

| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (e.g., 80:20:0.1, v/v/v) | A non-polar/polar organic mixture to control retention and enantioselectivity. The acidic modifier improves peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. |

| Column Temperature | 25°C | Temperature can influence enantioselectivity; maintaining a constant temperature ensures reproducibility. |

| Detection Wavelength | 280 nm | Droxidopa has a UV absorbance maximum around this wavelength. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Quality Control and Reference Standard Certification for this compound

The reliability of analytical data heavily depends on the quality of the reference standards used. This compound, when used as a reference standard, must be thoroughly characterized and certified to ensure its identity, purity, and concentration.

The quality control and certification process for a this compound reference standard typically involves a comprehensive set of analytical tests:

Identity Confirmation: The chemical structure of the compound is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These methods provide detailed information about the molecular structure and the position of the deuterium labels.

Purity Assessment: The purity of the reference standard is determined using a combination of methods. HPLC with UV detection is commonly used to quantify the main peak and any related impurities. The stereoisomeric purity is specifically assessed using a validated chiral HPLC method, as described in the previous section. Residual solvents are typically determined by gas chromatography (GC).

Content/Potency Determination: The exact concentration of the reference standard solution or the purity of the solid material is determined using a quantitative method, such as quantitative NMR (qNMR) or by mass balance, which combines the results from purity, water content (Karl Fischer titration), and residual solvent analysis.

Certificate of Analysis (CoA): A Certificate of Analysis is a formal document that summarizes the results of all the quality control tests performed on a specific batch of the reference standard. The CoA provides the user with essential information, including the certified purity or concentration, the analytical methods used for certification, and the expiration date. This compound is commercially available as a certified reference material, often as a hydrochloride salt hydrate, accompanied by a comprehensive CoA.

Interactive Data Table: Key Information Included in a Certificate of Analysis for this compound

| Parameter | Typical Specification/Information | Analytical Technique(s) |

| Product Name | This compound | - |

| CAS Number | Not always available for labeled compounds | - |

| Molecular Formula | C₉H₈D₃NO₅ | Mass Spectrometry |

| Molecular Weight | ~216.21 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS, IR |

| Purity (by HPLC) | ≥98% | HPLC-UV |

| Stereoisomeric Purity | ≥99% DL-threo | Chiral HPLC |

| Isotopic Purity | ≥98% Deuterium incorporation | Mass Spectrometry, NMR |

| Water Content | ≤1.0% | Karl Fischer Titration |

| Residual Solvents | Conforms to specified limits | Headspace GC-MS |

| Certified Purity/Concentration | Reported value with uncertainty | Mass Balance or qNMR |

| Storage Conditions | Recommended storage temperature and conditions | - |

| Expiration Date | Date beyond which the standard is not guaranteed to meet specifications | - |

Pharmacokinetic and Pharmacodynamic Investigations of Dl Threo Droxidopa D3 in Preclinical Research Models

In Vitro Absorption, Distribution, and Metabolism (ADM) Profiling of DL-threo-Droxidopa-d3

In vitro studies are fundamental to predicting a drug's behavior in a living system. However, specific experimental data for this compound in these assays are not publicly available.

Cell Permeability Studies across Biological Barriers (e.g., Caco-2 monolayers, BBB models)

The permeability of a compound across biological membranes is a critical determinant of its oral absorption and distribution to target tissues, including the central nervous system. Caco-2 cell monolayers are a widely used in vitro model to predict human intestinal absorption. mdpi.compreprints.orgnih.gov Similarly, in vitro models of the blood-brain barrier (BBB) are employed to assess the potential for a drug to enter the brain. drugbank.com For this compound, no studies detailing its apparent permeability (Papp) across Caco-2 or BBB models have been identified. Such studies would be crucial to understand if deuteration affects its transport characteristics compared to the non-deuterated form.

Plasma Protein Binding and Partitioning Coefficient Determination

The extent to which a drug binds to plasma proteins influences its free concentration and, consequently, its availability to exert pharmacological effects and be cleared from the body. Droxidopa (B1670964) has a reported plasma protein binding of 75% at a concentration of 100 ng/mL and 26% at 10,000 ng/mL. nih.gov However, the specific plasma protein binding profile of this compound has not been documented.

The partitioning coefficient (e.g., LogP or LogD) provides a measure of a compound's lipophilicity, which can influence its absorption and distribution. This data is not available for this compound.

In Vivo Pharmacokinetic Modeling of this compound in Animal Models

Animal models are essential for understanding the in vivo disposition of a drug candidate. For this compound, there is a lack of published in vivo pharmacokinetic studies.

Bioanalytical Methodologies for Quantification in Biological Matrices

To conduct pharmacokinetic studies, robust bioanalytical methods for the accurate quantification of the drug and its metabolites in biological fluids (e.g., plasma, urine) and tissues are required. Typically, liquid chromatography-mass spectrometry (LC-MS) based methods are developed for such purposes. While methods exist for droxidopa, specific validated methods for this compound have not been described in the available literature. nih.govnih.gov

Compartmental and Non-Compartmental Pharmacokinetic Analysis of Deuterated Drug Disposition

A hypothetical data table for pharmacokinetic parameters in a preclinical model is presented below to illustrate the type of data that would be generated from such studies.

| Parameter | Value (Unit) |

| Cmax | Data not available |

| Tmax | Data not available |

| AUC(0-t) | Data not available |

| t1/2 | Data not available |

| CL/F | Data not available |

| Vd/F | Data not available |

| Hypothetical data for this compound in a preclinical model. |

Tissue Distribution and Accumulation Studies using this compound

Understanding where a drug distributes in the body is key to assessing its potential for efficacy and toxicity. For droxidopa, the highest tissue concentrations are found in the liver and kidney. nih.gov Studies using radiolabeled compounds or mass spectrometry imaging would be necessary to determine the tissue distribution and potential for accumulation of this compound. No such studies have been published.

Ex Vivo Analysis of Neurotransmitter Synthesis Flux Using this compound as a Tracer

In preclinical research, understanding the precise metabolic fate of a prodrug is critical to establishing its mechanism of action. This compound, a deuterated form of Droxidopa, serves as an invaluable tool for quantifying the conversion of the administered compound into its active metabolite, norepinephrine (B1679862). By incorporating stable isotopes, researchers can differentiate between exogenously derived norepinephrine and the endogenous neurotransmitter pool using mass spectrometry. This allows for precise measurement of the synthesis flux attributable to the prodrug.

Ex vivo analysis of tissues from preclinical models, such as rats, provides a snapshot of the metabolic processes occurring within specific brain regions or peripheral organs. Following administration of this compound, tissues are harvested and analyzed to determine the concentrations of the tracer and its labeled metabolites. This methodology confirms that the therapeutic effects of Droxidopa are primarily due to its conversion to norepinephrine and not from the release of pre-existing stores. nih.gov

Preclinical studies in rats using microdialysis have quantified the metabolic pathways of Droxidopa in the brain striatum. These investigations reveal that while the primary intended pathway is the conversion to norepinephrine via aromatic L-amino acid decarboxylase (AADC), other metabolic routes, such as conversion by catechol-O-methyltransferase (COMT) and DOPS-aldolase, also occur. nih.gov The use of a tracer like this compound is essential for accurately measuring the flux through each of these competing pathways.

Research has shown that in the rat brain striatum, only a small fraction of administered Droxidopa is converted into norepinephrine and its subsequent metabolites. The majority is metabolized by DOPS-aldolase. nih.gov This highlights the importance of tracer studies in understanding the efficiency of the intended therapeutic pathway. The data from such preclinical investigations are crucial for modeling the pharmacokinetics of the compound.

| Metabolic Pathway | Primary Enzyme | Relative Percentage of Total Metabolites Detected |

|---|---|---|

| Conversion to Norepinephrine and its Metabolites | Aromatic L-amino acid decarboxylase (AADC) | 0.4% |

| O-methylation | Catechol-O-methyltransferase (COMT) | 2.1% |

| Aldolase (B8822740) Pathway | DOPS-aldolase | 97.5% |

Pharmacodynamic Marker Assessment in Preclinical Models utilizing this compound for Pathway Elucidation

Beyond quantifying its direct conversion, this compound is instrumental in elucidating the downstream pharmacodynamic effects of newly synthesized norepinephrine. By tracing the labeled norepinephrine, researchers can directly link the presence of the drug-derived neurotransmitter to changes in key biomarkers, confirming pathway engagement and therapeutic action.

A primary pharmacodynamic marker for norepinephrine pathway activity is its major central nervous system metabolite, 3-methoxy-4-hydroxyphenylglycol (MHPG). Preclinical studies in rats have demonstrated that the administration of Droxidopa leads to a significant increase in the cerebral content of both norepinephrine and MHPG. nih.gov The use of this compound allows investigators to confirm that the observed increase in labeled MHPG-d3 originates directly from the metabolism of labeled norepinephrine-d3, which was synthesized from the administered tracer. This provides unequivocal evidence of target pathway engagement.

These tracer studies are also critical for understanding how co-administered drugs can affect the pharmacodynamics of Droxidopa. For instance, pretreatment with a peripheral AADC inhibitor like carbidopa (B1219) has been shown to completely block the Droxidopa-induced increases in brain norepinephrine and MHPG in rats. nih.gov This demonstrates that the central effects are dependent on peripheral conversion, and a tracer like this compound would be used to quantify this inhibition and its impact on central neurotransmitter turnover.

Furthermore, analysis of other monoamines can reveal broader pharmacodynamic effects. Studies in the rat striatum have shown that Droxidopa administration can also lead to increased extracellular levels of dopamine (B1211576) and serotonin, suggesting a more complex interaction with monoamine systems than simple norepinephrine replenishment. nih.gov Tracing with this compound helps to dissect these effects, clarifying whether they are direct consequences of the parent compound or indirect results of altered norepinephrine signaling.

| Treatment Group | Brain Norepinephrine Level (% of Control) | Brain MHPG Level (% of Control) |

|---|---|---|

| Control | 100% | 100% |

| Droxidopa | 115% | 140% |

| Droxidopa + Carbidopa | ~100% (Increase blocked) | ~100% (Increase blocked) |

Elucidation of Metabolic Pathways and Enzyme Kinetics Using Dl Threo Droxidopa D3

Isotopic Tracing for the Investigation of Catecholamine Biosynthesis Pathways

The primary metabolic fate of Droxidopa (B1670964) is its conversion to norepinephrine (B1679862), a critical neurotransmitter. wikipedia.org The use of isotopically labeled Droxidopa, such as DL-threo-Droxidopa-d3, enables researchers to distinguish exogenously administered precursor from endogenous molecules, thereby accurately tracing the biosynthesis of catecholamines.

One of the pioneering studies in this area utilized a stable isotope-labeled form of L-threo-DOPS ([13C,D]-L-threo-DOPS) to measure norepinephrine synthesis in humans. nih.gov By infusing the labeled compound and subsequently measuring labeled and endogenous norepinephrine in plasma and urine via gas chromatography/mass spectrometry, the researchers demonstrated that the observed increase in norepinephrine was primarily derived from the administered L-threo-DOPS. nih.gov This foundational work established the utility of isotopic tracing in quantifying the direct contribution of Droxidopa to the norepinephrine pool.

Kinetic Characterization of Aromatic L-Amino Acid Decarboxylase (AADC) Activity with Deuterated Substrates

Aromatic L-Amino Acid Decarboxylase (AADC) is the key enzyme responsible for the conversion of Droxidopa to norepinephrine. wikipedia.org The use of deuterated substrates like this compound can be employed to investigate the kinetic isotope effect (KIE) of this enzymatic reaction. The KIE provides valuable information about the reaction mechanism and the rate-limiting steps.

While specific studies on the KIE of AADC with this compound are not extensively documented in publicly available literature, the principles of KIE are well-established. Deuteration of a molecule at a position involved in bond cleavage during the rate-determining step of a reaction typically leads to a slower reaction rate. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Theoretical studies on the decarboxylation of L-Dopa by AADC have explored primary carbon and secondary hydrogen KIEs to understand the enzymatic mechanism. nih.gov Similar principles would apply to the decarboxylation of deuterated Droxidopa, where a measurable KIE would be expected if the cleavage of the C-D bond is part of the rate-limiting step.

Quantitative Analysis of Norepinephrine and Epinephrine (B1671497) Formation from this compound

Following the administration of this compound, the formation of deuterated norepinephrine (norepinephrine-d3) can be quantitatively analyzed using sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the precise determination of the extent and rate of conversion of the administered drug to its active metabolite.

Furthermore, norepinephrine can be subsequently methylated by phenylethanolamine N-methyltransferase (PNMT) to form epinephrine. Isotopic tracing with this compound would also enable the quantification of deuterated epinephrine (epinephrine-d3), providing a comprehensive picture of the downstream catecholamine biosynthesis. The ability to distinguish and quantify these deuterated metabolites is crucial for understanding the complete metabolic cascade originating from Droxidopa.

Hepatic and Extrahepatic Metabolism of this compound in Microsomal and Cytosolic Systems

While the primary metabolic pathway of Droxidopa is its decarboxylation to norepinephrine, it is also subject to metabolism by other enzymes in both hepatic and extrahepatic tissues. In vitro studies using microsomal and cytosolic fractions can elucidate the specific enzymes involved and the metabolic pathways.

Studies on the non-deuterated form of L-threo-DOPS have identified two other key metabolic pathways besides decarboxylation by AADC: O-methylation by catechol-O-methyltransferase (COMT) and aldolase (B8822740) activity by DOPS-aldolase. nih.gov These metabolic routes have been observed in the brain and other tissues. nih.gov It is expected that this compound would follow similar metabolic pathways. In vitro studies with liver microsomes, which are rich in various drug-metabolizing enzymes, can help in identifying any potential oxidative metabolism of the deuterated compound, although the primary metabolism is not expected to be mediated by cytochrome P450 enzymes. Cytosolic fractions would contain enzymes like COMT and AADC, allowing for the characterization of their respective roles in the metabolism of this compound.

Identification and Structural Characterization of Deuterated Metabolites of this compound

The use of this compound facilitates the identification and structural characterization of its metabolites. The unique mass signature of the deuterium (B1214612) label allows for the easy detection of drug-related material in complex biological matrices using mass spectrometry.

The major deuterated metabolite expected is norepinephrine-d3. Other potential deuterated metabolites, based on the known metabolism of Droxidopa, would include 3-O-methyldroxidopa-d3 (from COMT activity) and the corresponding deuterated aldehyde product from DOPS-aldolase activity. Advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can be employed for the definitive structural elucidation of these novel deuterated metabolites.

Stereochemical Aspects of Metabolism and Their Impact on Deuterated Droxidopa Fate

Droxidopa is a chiral molecule, and its biological activity resides in the L-threo isomer. The racemic mixture, DL-threo-Droxidopa, contains both the active L-threo and the inactive D-threo enantiomers. It is known that only the L-stereoisomer is converted to norepinephrine in vivo. nih.gov

Application of this compound in Drug-Drug Interaction Studies (DDI) at the Enzyme Level (e.g., CYP inhibition/induction)

This compound can be a valuable tool in conducting drug-drug interaction (DDI) studies at the enzyme level. While Droxidopa itself is not a major substrate for cytochrome P450 (CYP) enzymes, it is important to assess its potential to inhibit or induce these enzymes, as this could affect the metabolism of co-administered drugs.

In vitro assays using human liver microsomes or recombinant CYP enzymes can be performed to evaluate the inhibitory potential of this compound against major CYP isoforms. criver.com Similarly, its potential to induce the expression of CYP enzymes can be investigated in cultured human hepatocytes. bioivt.com The use of the deuterated compound in such studies allows for precise quantification and can help to distinguish the effects of the parent drug from its metabolites. Although Droxidopa has a known profile of interacting with other drugs, specific studies utilizing the deuterated form would provide more refined data on its DDI potential at the enzymatic level. drugs.com

Data Tables

Table 1: Key Enzymes in the Metabolism of this compound and their Primary Functions

| Enzyme | Location | Function |

|---|---|---|

| Aromatic L-Amino Acid Decarboxylase (AADC) | Various tissues, including brain and peripheral nerves | Decarboxylation of L-threo-Droxidopa-d3 to Norepinephrine-d3 |

| Catechol-O-Methyltransferase (COMT) | Liver, kidney, brain | O-methylation of the catechol ring of this compound |

Table 2: Potential Deuterated Metabolites of this compound

| Metabolite | Precursor | Metabolic Pathway |

|---|---|---|

| L-threo-Norepinephrine-d3 | L-threo-Droxidopa-d3 | Decarboxylation by AADC |

| 3-O-methyl-DL-threo-Droxidopa-d3 | This compound | O-methylation by COMT |

| Protocatechualdehyde-d(x) | This compound | Aldol (B89426) cleavage by DOPS-aldolase |

Advanced Research Applications and Methodological Innovations with Dl Threo Droxidopa D3

Application of DL-threo-Droxidopa-d3 in Microdialysis Studies for Real-Time Neurotransmitter Dynamics in Preclinical Models

In vivo microdialysis is a powerful technique for monitoring the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in real-time. The use of this compound in conjunction with microdialysis allows for the precise tracking of its conversion to deuterated norepinephrine (B1679862). This enables researchers to distinguish the newly synthesized norepinephrine from the endogenous pool, providing a clear picture of the pharmacodynamics of Droxidopa (B1670964).

In a typical preclinical study, a microdialysis probe is implanted into a brain region of interest, such as the prefrontal cortex or striatum, of an animal model. Following the administration of this compound, the dialysate is collected at regular intervals and analyzed by mass spectrometry. This technique allows for the simultaneous quantification of both endogenous (d0) and deuterated (d3) norepinephrine. The data generated can reveal the rate of conversion of Droxidopa, the extent of its contribution to the synaptic norepinephrine pool, and how these dynamics are affected by various physiological or pathological conditions.

Table 1: Illustrative Microdialysis Data in a Preclinical Model

| Time Post-Administration (min) | Endogenous Norepinephrine (d0) (pg/µL) | Deuterated Norepinephrine (d3) (pg/µL) | Total Norepinephrine (pg/µL) |

|---|---|---|---|

| 0 | 5.2 | 0.0 | 5.2 |

| 30 | 5.4 | 2.1 | 7.5 |

| 60 | 5.3 | 8.9 | 14.2 |

| 90 | 5.1 | 15.6 | 20.7 |

| 120 | 5.2 | 12.3 | 17.5 |

Utilization in Stable Isotope Labeling Mass Spectrometry (SILAMS) for Proteomics and Metabolomics

Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics. While direct protein labeling with this compound is not its primary use, its application in metabolomics, a related field, is highly relevant. Stable isotope labeling in metabolomics allows for the tracing of metabolic pathways and the quantification of metabolites.

By introducing this compound into a biological system, researchers can trace its metabolic fate and its impact on the broader metabolome. For instance, the conversion to deuterated norepinephrine and its subsequent breakdown into deuterated metabolites like 3-methoxy-4-hydroxyphenylglycol (MHPG-d3) and vanillylmandelic acid (VMA-d3) can be accurately quantified. This approach is invaluable for studying the effects of new drugs on catecholamine metabolism or for identifying metabolic dysregulations in disease models. The use of labeled standards like Droxidopa-13C6 in clinical and research settings highlights the importance of such compounds in quantitative analysis. medchemexpress.com

Development of In Vitro Assays for Modulators of Catecholamine Synthesis Pathways using this compound

This compound serves as an excellent substrate for in vitro assays designed to screen for modulators of the enzyme aromatic L-amino acid decarboxylase (AADC), which is responsible for its conversion to norepinephrine. In such an assay, a preparation of AADC is incubated with this compound in the presence of potential inhibitors or activators. The reaction is then quenched, and the amount of deuterated norepinephrine produced is quantified using liquid chromatography-mass spectrometry (LC-MS).

The high sensitivity and specificity of LC-MS allow for the precise measurement of the enzymatic activity. The use of a deuterated substrate minimizes interference from any endogenous norepinephrine that may be present in the enzyme preparation. This methodology provides a robust platform for high-throughput screening of compound libraries to identify new therapeutic agents that can modulate catecholamine synthesis.

Table 2: Example of an In Vitro AADC Inhibition Assay

| Test Compound Concentration (µM) | Deuterated Norepinephrine (d3) Produced (pmol/min/mg protein) | % Inhibition |

|---|---|---|

| 0 (Control) | 150.2 | 0 |

| 0.1 | 125.8 | 16.2 |

| 1 | 75.1 | 50.0 |

| 10 | 15.3 | 89.8 |

| 100 | 2.1 | 98.6 |

Role in Investigating Neurotransmitter Transporter Function and Related Pharmacological Modulators

The function of neurotransmitter transporters, such as the norepinephrine transporter (NET), is crucial for regulating synaptic signaling. This compound can be used to study the dynamics of norepinephrine uptake and release. After its conversion to deuterated norepinephrine, the labeled neurotransmitter is released into the synapse and is subsequently cleared by NET.

By measuring the levels of deuterated norepinephrine in the extracellular space (via microdialysis) or its accumulation in cells expressing NET, researchers can assess transporter function. This approach is particularly useful for evaluating the efficacy and mechanism of action of drugs that target NET, such as certain antidepressants and medications for attention-deficit/hyperactivity disorder. The ability to distinguish the labeled norepinephrine from the endogenous pool allows for a more precise determination of transporter kinetics.

Application in Biosynthesis Pathway Engineering Studies for Enhanced Product Yields

There is growing interest in the biotechnological production of Droxidopa and other non-canonical amino acids using engineered microorganisms. nih.gov Enzymes such as L-threonine (B559522) aldolase (B8822740) are being engineered for the stereoselective synthesis of Droxidopa. researchgate.netpatsnap.com In these studies, this compound can be used as an internal standard for the accurate quantification of the unlabeled Droxidopa produced by the engineered pathway.

Furthermore, by using deuterated precursors in the fermentation media, researchers can trace the incorporation of these precursors into the final product. This allows for the optimization of the biosynthetic pathway by identifying and addressing any bottlenecks. The insights gained from these studies can lead to the development of more efficient and cost-effective methods for the production of pharmaceutical compounds. Recent advancements have identified novel enzymes like l-threonine transaldolases that show promise for enhancing the biosynthesis of beta-hydroxylated amino acids like Droxidopa. nih.gov

Computational and Theoretical Studies Pertaining to Dl Threo Droxidopa D3

Molecular Modeling of DL-threo-Droxidopa-d3 Interactions with Enzyme Active Sites and Receptor Binding Pockets

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in elucidating the binding of ligands to biological macromolecules. In the context of this compound, these methods can predict how the deuterated compound interacts with the active sites of enzymes like aromatic L-amino acid decarboxylase (AAAD) and the binding pockets of adrenergic receptors.

Research on the non-deuterated form, Droxidopa (B1670964), has utilized molecular docking to investigate its binding to adrenergic receptors, such as the human β2-adrenergic receptor (β2AR). nih.gov These studies have identified key interactions, noting that the ethanolamine (B43304) moiety of Droxidopa forms hydrogen bonds with anchor sites like Asp113 and Asn312. nih.gov The β-hydroxyl group in Droxidopa's ethanolamine tail is crucial for strengthening these polar interactions. nih.gov Furthermore, the catechol moiety's hydroxyl groups have been observed to form hydrogen bonds with residues like Thr118. nih.gov

For this compound, molecular modeling would focus on whether the subtle changes in bond length and vibrational frequencies due to deuteration alter the binding affinity or the dynamics of the interaction. While the primary interactions are unlikely to change, the stability of certain hydrogen bonds involving the deuterated positions could be marginally affected. MD simulations can further explore the conformational stability of this compound within the binding pocket and the residence time compared to its non-deuterated counterpart. These simulations can provide insights into whether deuteration leads to a more stable or less stable binding complex, which could have implications for the drug's efficacy and duration of action.

Table 1: Key Interacting Residues for Droxidopa in the β2-Adrenergic Receptor Binding Pocket

| Ligand Moiety | Interacting Residue | Type of Interaction |

|---|---|---|

| Ethanolamine | Asp113, Asn312 | Hydrogen Bond |

| Catechol | Thr118 | Hydrogen Bond |

Quantum Chemical Calculations of Deuterium (B1214612) Isotope Effects on Enzyme-Catalyzed Reactions

Quantum chemical calculations are essential for quantifying the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction upon isotopic substitution. The primary KIE arises from the difference in zero-point vibrational energy between a C-H and a C-D bond; the C-D bond is stronger and requires more energy to break.

For this compound, the key enzyme-catalyzed reaction is its decarboxylation by AAAD to form norepinephrine (B1679862). Quantum chemical methods, such as density functional theory (DFT), can be employed to model the transition state of this reaction. By calculating the vibrational frequencies of the transition state for both the deuterated and non-deuterated substrate, the KIE can be predicted. If the C-D bond is broken or significantly altered in the rate-determining step of the decarboxylation, a primary KIE would be expected, leading to a slower conversion of this compound to norepinephrine compared to Droxidopa.

Advanced computational methods like the nuclear-electronic orbital (NEO) approach can directly treat the quantum nature of protons and deuterons, offering a more precise way to study KIEs in silico. chemrxiv.org Such calculations can elucidate the electronic and structural factors that influence the magnitude of the isotope effect. chemrxiv.org These theoretical studies are crucial for understanding the fundamental reasons behind the altered metabolic rate of deuterated drugs.

Table 2: Theoretical Parameters from Quantum Chemical Calculations for KIE Prediction

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Zero-Point Vibrational Energy (ZPVE) | The lowest possible energy of a quantum mechanical system. | The difference in ZPVE between C-H and C-D bonds is a major contributor to the primary KIE. |

| Transition State Geometry | The arrangement of atoms at the highest point of the reaction energy profile. | Crucial for calculating the activation energy of the decarboxylation reaction. |

Computational Pharmacokinetics and Dynamics Simulations for Deuterated Analogs in Preclinical Models

Physiologically based pharmacokinetic (PBPK) models can be developed to simulate the time course of this compound and its metabolites in various tissues. By incorporating the computationally derived KIE for its metabolism, these models can predict changes in key PK parameters such as maximum concentration (Cmax), area under the curve (AUC), and half-life (t1/2). jscimedcentral.comnih.gov For instance, a slower metabolic rate would be expected to lead to a higher AUC and a longer half-life for the parent drug. researchgate.net

Molecular dynamics simulations can also be used to study the transport of this compound across biological membranes and its interaction with drug transporters. While significant changes are not expected due to deuteration, subtle alterations in lipophilicity and molecular volume could be explored through these simulations.

In Silico Prediction of Metabolic Transformations and Enzyme Substrate Specificity for this compound

In silico tools for metabolism prediction can forecast the likely metabolic pathways of a drug candidate. These tools often use a combination of expert-derived rules and machine learning models trained on large datasets of known metabolic transformations. For this compound, these methods can be used to predict not only the primary metabolic pathway (decarboxylation) but also potential alternative or minor pathways.

A key phenomenon that can be explored is "metabolic switching," where the deuteration of a primary metabolic site causes the metabolism to shift to other, non-deuterated sites on the molecule. nih.gov In silico models can help identify these alternative "soft spots" in the this compound molecule that might become more susceptible to metabolism by enzymes like cytochrome P450s (CYPs). nih.gov While Droxidopa is primarily metabolized by AAAD, understanding its potential interactions with other enzyme systems is important, and deuteration could influence these secondary pathways. drugbank.com

These predictive models can generate a ranked list of potential metabolites, which can guide the design of in vitro and in vivo metabolism studies. This allows for a more targeted approach to identifying and quantifying the metabolites of this compound.

Chemoinformatics and QSAR Approaches for Deuterated Compounds

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are used to establish correlations between the chemical structure of a compound and its biological activity or properties. rutgers.edu While QSAR is more commonly applied to series of different chemical compounds, its principles can be adapted to study the effects of isotopic substitution.

For a series of deuterated analogs, QSAR models could be developed to correlate the degree and position of deuteration with pharmacokinetic parameters or biological activity. The descriptors used in such models would need to be sensitive to isotopic effects, such as vibrational frequencies or bond dissociation energies.

Chemoinformatics databases and tools can be used to analyze trends in the properties of deuterated drugs. mdpi.com By mining data from known deuterated compounds, it may be possible to develop predictive models for the likely success of a deuteration strategy for a new compound like this compound. These approaches can help in prioritizing which positions in a molecule are most likely to yield a favorable change in properties upon deuteration.

Challenges, Limitations, and Future Directions in Dl Threo Droxidopa D3 Research

Mitigation of Isotopic Purity and Exchange Issues in Long-Term Biological Studies

A primary challenge in the use of deuterated compounds like DL-threo-Droxidopa-d3 is ensuring isotopic stability and purity over the course of long-term biological studies. The utility of a stable isotope-labeled internal standard is compromised if the deuterium (B1214612) labels are lost or exchanged for protons from the surrounding biological matrix, such as blood or plasma. acanthusresearch.com

Isotopic Stability: The stability of the deuterium label is paramount. Labels should be positioned on non-exchangeable sites within the molecule. acanthusresearch.com Deuterium atoms attached to heteroatoms like oxygen or nitrogen are prone to rapid exchange with protons from solvents. acanthusresearch.com Additionally, deuterium atoms on a carbon adjacent to a carbonyl group may be susceptible to proton/deuterium exchange under certain conditions. acanthusresearch.com For this compound, this necessitates careful selection of the deuteration site to prevent in vivo H/D exchange, which could lead to inaccurate quantification.

Challenges in Long-Term Studies: In long-term studies, even slow rates of isotopic exchange can become significant, leading to a gradual decrease in the isotopic purity of the standard and affecting the accuracy of quantitative analysis. It is crucial to avoid storing deuterated compounds in acidic or basic solutions, which can facilitate this exchange. researchgate.net

Future mitigation strategies should focus on:

Advanced Synthesis: Developing synthetic routes that place deuterium on the most stable positions of the Droxidopa (B1670964) molecule, such as aromatic rings, where exchange is less likely to occur.

Stability Testing: Implementing rigorous, long-term stability tests of this compound in various biological matrices (plasma, urine, tissue homogenates) under conditions that mimic in vivo environments.

Alternative Isotopes: While deuterium labeling is often cost-effective, using ¹³C and ¹⁵N isotopes offers a more stable alternative as they are not susceptible to exchange. acanthusresearch.com

Integration of Multi-Omics Data with Deuterated Tracer Studies for Systems Biology Approaches

Stable isotope tracers are powerful tools for dissecting precursor-product relationships in biological systems. nih.gov The use of this compound as a tracer can provide unparalleled insights into the metabolic wiring of cells by allowing its downstream biochemical reactions to be followed. springernature.comresearchgate.net A significant future direction is the integration of this tracer data with multi-omics approaches (genomics, proteomics, metabolomics) to build comprehensive systems biology models.

Current State and Future Potential: Stable Isotope Resolved Metabolomics (SIRM) already allows for the robust reconstruction of metabolic pathways by tracking isotopically enriched precursors. researchgate.net By administering this compound, researchers can trace its conversion to deuterated norepinephrine (B1679862) and subsequent metabolites.

The integration with other omics data could:

Correlate Metabolism with Gene Expression: Link the rate of Droxidopa metabolism with the expression levels of metabolizing enzymes (e.g., DOPA decarboxylase) identified through transcriptomics.

Understand Protein-Level Regulation: Use proteomics to quantify the abundance of enzymes and transporters involved in Droxidopa's pathway, providing a clearer picture of metabolic flux regulation.

Build Predictive Models: Combine these datasets to create computational models that can predict how genetic variations or drug interventions might alter Droxidopa metabolism and its physiological effects.

This integrated approach will move beyond simple pathway analysis to a more holistic understanding of how Droxidopa influences cellular networks. researchgate.net

Development of Novel Deuterated Analogs of Droxidopa for Specific Research Questions

The strategic placement of deuterium can alter a drug's metabolic fate, potentially improving its pharmacokinetic profile. gabarx.comscienceopen.com This "deuterium switch" approach has been used to develop new chemical entities from existing drugs. nih.govuniupo.ituniupo.it Beyond its use as an internal standard, developing novel deuterated analogs of Droxidopa could address specific research questions.

Potential Research Applications:

Slowing Metabolism: Deuterium substitution at a primary site of metabolism can slow down the rate of enzymatic breakdown due to the kinetic isotope effect (KIE). scienceopen.comresearchgate.net A deuterated Droxidopa analog designed to be metabolized more slowly could help in studies aiming to understand the sustained effects of its downstream product, norepinephrine. nih.gov

Altering Metabolic Pathways: Deuteration can sometimes lead to "metabolic switching," where the molecule is metabolized through alternative pathways. musechem.com This could be exploited to create Droxidopa analogs that produce different metabolite profiles, allowing researchers to investigate the specific biological activities of each metabolite.

Investigating Toxicity: If a specific metabolite of Droxidopa is associated with toxicity, deuteration could be used to reduce the formation of that toxic byproduct. scienceopen.comnih.gov

The development of such analogs requires a deep understanding of Droxidopa's structure-activity relationship and its metabolic soft spots. nih.gov

| Potential Deuterated Droxidopa Analog | Research Goal | Underlying Principle |

| Droxidopa-d(x) (at metabolic "soft spot") | To study prolonged norepinephrine effects | Kinetic Isotope Effect (KIE) slows enzymatic breakdown |

| Droxidopa-d(y) (at alternative site) | To investigate the role of specific metabolites | Deuteration may induce "metabolic switching" |

| Droxidopa-d(z) (blocking toxic pathway) | To reduce the formation of a toxic metabolite | KIE can decrease the rate of a specific metabolic reaction |

Emerging Technologies in Isotope Dilution Mass Spectrometry and Advanced Separation Sciences

The accuracy of studies using this compound is heavily dependent on the analytical technologies used for its detection and quantification. Isotope Dilution Mass Spectrometry (IDMS) is considered a "definitive method" of high accuracy for elemental and molecular quantification. nih.gov Continuous advancements in this field promise to make the analysis of deuterated compounds more sensitive, specific, and cost-effective. nih.gov

Mass Spectrometry Advancements:

Hybrid MS Systems: The combination of different mass analyzers, such as in quadrupole-Orbitrap or quadrupole-Time-of-Flight (TOF) systems, provides superior sensitivity and mass accuracy. This is crucial for distinguishing the deuterated standard from its unlabeled counterpart and from interfering compounds in complex biological matrices. chromatographyonline.com

Multi-Stage Mass Spectrometry (MSⁿ): Ion trap mass spectrometers allow for multiple stages of fragmentation, which can provide detailed structural information and enhance specificity, ensuring that the signal being measured is unequivocally from this compound. chromatographyonline.com

Novel Ionization Techniques: Techniques like Resonance Ionization Mass Spectrometry (RIMS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are expanding the frontiers of IDMS, offering high sensitivity and selectivity. nih.gov

Separation Sciences Advancements:

Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS): While Gas Chromatography (GC)-IRMS has been a primary technique, the development of LC-IRMS is gaining importance for the analysis of polar and non-volatile compounds like Droxidopa. wiley.com

Supercritical Fluid Chromatography (SFC): For chiral compounds, SFC has often proven to be a superior method for separation compared to traditional HPLC, which is critical for the stereochemical analysis of Droxidopa. shimadzu-webapp.eu

These emerging technologies will enable more precise and reliable quantification of this compound and its metabolites in biological samples.

Addressing Stereochemical Resolution and Analysis in Complex Biological Matrices

Droxidopa is a chiral molecule, existing as four stereoisomers. The biological activity resides primarily in the L-threo isomer. wikipedia.org Therefore, a significant analytical challenge is the stereochemical resolution and specific quantification of the desired isomer in complex biological matrices. Enantiomers (mirror-image isomers) have nearly identical physical and chemical properties, making their separation difficult. shimadzu-webapp.eulongdom.org

Challenges and Solutions:

Stereoselectivity in Biological Systems: Biological processes like protein binding and metabolism can be stereoselective, meaning different isomers may have different pharmacokinetic profiles. biomedgrid.com It is essential to develop quantitative assays for individual enantiomers to accurately evaluate their behavior. shimadzu-webapp.eu

Chiral Chromatography: The primary method for separating stereoisomers is chiral chromatography, which uses a chiral stationary phase (CSP) to create a chiral environment where the isomers can be resolved. shimadzu-webapp.eu Selecting the optimal CSP often requires screening multiple columns. shimadzu-webapp.eu

Mass Spectrometry for Stereoisomer Analysis: While mass spectrometry itself does not typically differentiate between stereoisomers, it can be used as a detector for chiral chromatography. In some specific cases, tandem mass spectrometry (MS/MS) of deuterated analogs has shown the ability to distinguish between certain diastereomers based on differences in their fragmentation patterns. nih.gov

Future research must focus on developing and validating robust and sensitive stereospecific analytical methods, likely combining advanced chiral separation techniques with high-resolution mass spectrometry, to accurately quantify this compound in biological samples.

Potential for this compound as a Reference Standard in Novel Analytical Method Development

Stable isotope-labeled (SIL) compounds are the preferred internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). scispace.com this compound is ideally suited to serve as a reference standard in the development and validation of new analytical methods for its non-deuterated counterpart, Droxidopa.

Advantages as a Reference Standard:

Correction for Matrix Effects: In complex samples like plasma, co-eluting compounds can suppress or enhance the ionization of the analyte, a phenomenon known as the matrix effect. Because a SIL standard has virtually identical physicochemical properties and retention time to the analyte, it experiences the same matrix effects, allowing for accurate correction and precise quantification. clearsynth.comkcasbio.com

Improved Accuracy and Precision: The use of a SIL internal standard corrects for variability throughout the analytical process, including sample extraction, handling, and instrument injection, leading to more robust and reliable data. scispace.comclearsynth.com

Method Validation: Incorporating this compound during method development and validation ensures that the analytical procedure is robust and reliable. clearsynth.com Regulatory bodies like the FDA expect laboratories to use SIL internal standards when available. kcasbio.com

The availability of this compound facilitates the development of high-quality, validated bioanalytical assays essential for pharmacokinetic studies, clinical trials, and therapeutic drug monitoring of Droxidopa.

| Parameter | Correction with Analog Standard | Correction with SIL Standard (this compound) |

| Extraction Recovery | Similar, but can differ | Virtually identical |

| Chromatographic Retention | Close, but separate peaks | Co-elutes with analyte |

| Ionization Efficiency | Can be different | Virtually identical |

| Matrix Effect Compensation | Partial | Excellent |

| Overall Accuracy | Good | High |

Research Gaps and Opportunities for Future Investigations Utilizing Deuterated Droxidopa

While the use of deuterated compounds in drug discovery and research is growing, several research gaps and opportunities exist for the specific application of this compound.

Identified Research Gaps:

Long-Term Isotopic Stability: There is a lack of published long-term stability data for this compound in various biological matrices, which is critical for its confident use in extended pharmacokinetic studies.

Stereospecific Metabolism: While it is known that Droxidopa's activity is stereospecific, detailed studies using deuterated tracers to investigate the potential for chiral inversion or differential metabolism of its stereoisomers in vivo are limited.

Central Nervous System (CNS) Pharmacokinetics: Droxidopa can cross the blood-brain barrier. wikipedia.org Utilizing this compound as a tracer to specifically measure its uptake and conversion to norepinephrine within the CNS presents a significant research opportunity.

Future Opportunities:

Human Tracer Studies: Conducting clinical studies using this compound as a tracer to investigate Droxidopa metabolism directly in patient populations. embopress.org This could provide valuable insights into inter-patient variability and the influence of disease states.

Development of a "Deuterium-Switch" Analog: Investigating whether a novel, strategically deuterated version of Droxidopa could offer an improved therapeutic profile (e.g., longer half-life, reduced side effects) compared to the non-deuterated drug. nih.govuniupo.it

Multi-Isotope Labeling: Synthesizing Droxidopa with multiple stable isotopes (e.g., ¹³C, ¹⁵N, and ²H) could enable more complex tracer studies to simultaneously track different parts of the molecule through various metabolic pathways.

Addressing these gaps and exploring these opportunities will significantly advance our understanding of Droxidopa's pharmacology and expand the research applications of its deuterated analog.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.